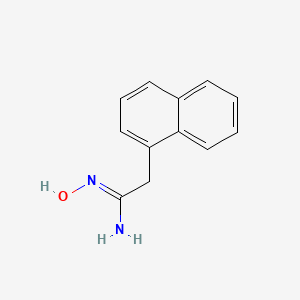

2-(Naphth-1-Yl)Acetamide Oxime

Description

Contextualization within Oxime Chemical Landscape

Oximes are a class of organic compounds characterized by the functional group C=N-OH. numberanalytics.com They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgbritannica.com This reaction is a cornerstone of organic synthesis, providing a versatile pathway to a wide range of derivatives. numberanalytics.com

The oxime chemical landscape is diverse, with compounds classified as aldoximes or ketoximes depending on whether they are derived from an aldehyde or a ketone, respectively. numberanalytics.com These compounds and their derivatives are integral to various scientific disciplines, serving as crucial intermediates in the synthesis of more complex molecules like amines, nitriles, and various heterocyclic systems. numberanalytics.com Their utility extends to industrial applications, including the production of pharmaceuticals and materials. numberanalytics.comontosight.ai

Significance of the Naphthyl Moiety in Oxime-Based Chemical Systems

The inclusion of a naphthyl group, a bicyclic aromatic hydrocarbon, into a molecule's structure can significantly influence its chemical and biological properties. ijpsjournal.com Naphthalene (B1677914) and its derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of therapeutic activities. researchgate.netnih.gov The planar and aromatic nature of the naphthyl ring allows it to interact with biological targets, and its structure provides a versatile platform for chemical modifications. researchgate.netnih.gov

Overview of Current Research Trajectories in Oxime Chemistry

The field of oxime chemistry is dynamic, with several key research trajectories shaping its future. A significant focus is on the development of more efficient and environmentally friendly synthesis methods. numberanalytics.comontosight.ai This includes the use of green chemistry principles such as aqueous solvents, catalyst-free reactions, and microwave-assisted synthesis to reduce waste and energy consumption. numberanalytics.com

Another major area of investigation involves the reactivity of the N-O bond in oximes. nsf.govmdpi.com The fragmentation of this bond can generate reactive iminyl radicals, which are valuable intermediates for constructing complex nitrogen-containing molecules. nsf.gov Researchers are exploring new ways to control and exploit this reactivity using transition metals and photoredox catalysis. nsf.gov

Furthermore, the applications of oximes continue to expand. They are being investigated for their roles in materials science, for example, in the development of new polymers. numberanalytics.comnsf.gov In medicinal chemistry, oxime derivatives are being explored for a wide range of therapeutic uses, including as potential treatments for various diseases. ontosight.aiontosight.ai The versatility of oxime chemistry ensures its continued importance in advancing various scientific and technological fields. numberanalytics.com

Structure

3D Structure

Properties

CAS No. |

66611-51-6 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

N'-hydroxy-2-naphthalen-1-ylethanimidamide |

InChI |

InChI=1S/C12H12N2O/c13-12(14-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,15H,8H2,(H2,13,14) |

InChI Key |

NWWCOKUDFCFADE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=NO)N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C/C(=N\O)/N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=NO)N |

Pictograms |

Irritant |

solubility |

15.2 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Naphth 1 Yl Acetamide Oxime

Direct Synthetic Pathways

Direct synthetic routes to 2-(naphth-1-yl)acetamide oxime primarily involve the reaction of suitable precursors with hydroxylamine (B1172632) or its derivatives. These methods are foundational in organic synthesis and provide a straightforward approach to the target molecule.

Formation via Reaction of Precursors with Hydroxylamine and its Derivatives

A common and fundamental method for the synthesis of oximes is the reaction of a carbonyl compound, such as an aldehyde or ketone, with hydroxylamine. researchgate.net In the context of this compound, this would typically involve a precursor containing a carbonyl group at the appropriate position. The reaction proceeds through a nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime. researchgate.net

One established route involves the condensation of a naphthalene-1-carboxaldehyde with hydroxylamine hydrochloride. This reaction forms an intermediate which can then be further reacted to yield the desired acetamide (B32628) oxime structure. Another approach starts with 2-(naphthalen-1-yl)acetonitrile, which can be reacted with hydroxylamine to form the amidoxime (B1450833).

The reaction of carboxylic acid derivatives with hydroxylamine is also a viable pathway. nih.gov For instance, a naphthalene-acetamide derivative can be converted to the corresponding oxime. The general procedure for synthesizing acetophenone (B1666503) oximes involves refluxing the acetophenone derivative with a solution of hydroxylamine hydrochloride in the presence of a base like potassium hydroxide (B78521). arpgweb.com

| Precursor Name | Starting Material Type | Reference |

| Naphthalene-1-carboxaldehyde | Aldehyde | |

| 2-(Naphthalen-1-yl)acetonitrile | Nitrile | |

| 2-(Naphth-1-yl)acetamide | Amide | nih.gov |

Investigation of Stereochemical Outcomes: Elucidation of (E)/(Z) Isomerism in Oxime Formation

The formation of oximes from carbonyl compounds can result in the formation of two geometric isomers, designated as (E) and (Z) isomers. researchgate.net This isomerism arises from the restricted rotation around the carbon-nitrogen double bond of the oxime group. The orientation of the hydroxyl group relative to the other substituents on the double bond determines the specific isomer.

The synthesis of oximes often yields a mixture of (E) and (Z) isomers. researchgate.net However, in many cases, one isomer may be thermodynamically more stable and thus predominate. The ratio of the isomers can be influenced by the reaction conditions. For example, the classical methods for synthesizing aldoximes often produce a mixture with a (Z):(E) ratio ranging from 85:15 to 1:1. researchgate.net

The characterization and differentiation of (E) and (Z) isomers are typically achieved using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The chemical shifts of the protons and carbons near the oxime group can vary significantly between the two isomers, allowing for their identification and quantification. In some instances, X-ray crystallography can provide definitive structural elucidation of a single isomer. nih.gov

Impact of Reaction Conditions and Catalysis on Synthetic Yield and Stereoselectivity

The yield and stereoselectivity of oxime synthesis are significantly influenced by various reaction parameters, including temperature, solvent, and the presence of catalysts. researchgate.net For example, the rate of equilibration between (Z) and (E) isomers and the equilibrium position are temperature-dependent. researchgate.net

The use of a base, such as pyridine (B92270) or potassium hydroxide, is common in the reaction of carbonyl compounds with hydroxylamine hydrochloride to neutralize the liberated HCl. arpgweb.comorgsyn.org The choice of base and solvent can affect the reaction rate and the isomeric ratio of the product.

Acid catalysis can also play a role in oxime formation and isomerization. Treatment of a mixture of (E) and (Z) isomers with a protic or Lewis acid under anhydrous conditions can lead to the precipitation of the more stable isomer as an immonium salt, which can then be neutralized to yield the pure isomer. google.com

Advanced Synthetic Techniques

In addition to direct methods, advanced synthetic techniques, including metal-mediated reactions and derivatization from existing structural scaffolds, offer alternative and potentially more efficient or selective routes to this compound.

Metal-Mediated and Catalytic Approaches in Oxime Synthesis

Metal catalysts can be employed to facilitate the synthesis of oximes and related compounds. While specific examples for the direct metal-catalyzed synthesis of this compound are not prevalent in the provided search results, the use of metal catalysts in the synthesis of naphthalene (B1677914) derivatives and oximes, in general, is well-documented. For instance, gallium trichloride (B1173362) has been used as a catalyst in alkyne-aldehyde coupling reactions to produce polysubstituted naphthalene derivatives. orientjchem.org

Furthermore, the synthesis of related oxime esters has been achieved through a condensation reaction catalyzed by a base. mdpi.comresearchgate.net This suggests that catalytic methods are applicable to the formation of oxime-related functionalities on a naphthalene core. The catalytic oxidation of naphthalene is a key industrial process, often employing catalysts containing vanadium pentoxide and titanium dioxide. google.com

Derivation from Related Naphthalene-Acetamide Structural Scaffolds

An alternative synthetic strategy involves the modification of a pre-existing naphthalene-acetamide or a related structural framework. This approach allows for the introduction of the oxime functionality in a later stage of the synthesis.

For example, starting with 2-(naphth-1-yl)acetamide, the amide group could potentially be converted to the corresponding amidoxime. nih.gov Another possibility is the synthesis from a ketone precursor, such as 1-(naphthalen-1-yl)ethan-1-one, which can be converted to its oxime and subsequently elaborated to the acetamide oxime. The synthesis of oxime ethers from a ketone precursor, [1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone], has been demonstrated by reacting the ketone with hydroxylamine hydrochloride. nih.govsci-hub.se

This derivatization approach is also evident in the synthesis of various naphthalene-based compounds where a core structure is first assembled and then functionalized. For example, a three-component reaction has been used to prepare a naphthalene derivative which is then further reacted to introduce other functional groups. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 Naphth 1 Yl Acetamide Oxime

Reactions Involving the Oxime Functional Group

The oxime functional group (-C(NH2)=NOH) is the primary site of chemical reactivity in 2-(Naphth-1-Yl)Acetamide Oxime, undergoing a variety of transformations. nih.gov

O-alkylation, or etherification, of the oxime's hydroxyl group is a common transformation. This reaction involves the formation of an O-alkyl oxime ether, a class of compounds with various applications. organic-chemistry.orgnih.gov

The O-alkylation of an amidoxime (B1450833) like this compound typically proceeds via a nucleophilic substitution mechanism. The process is generally initiated by the deprotonation of the oxime's hydroxyl group by a base to form a more nucleophilic oximate anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the corresponding oxime ether and a salt byproduct. google.com

In some cases, particularly with alcohols as alkylating agents, the reaction can be catalyzed by acids like heteropolyacids. rsc.org This pathway involves the formation of a carbocation from the alcohol, which is then captured by the nucleophilic oxime. rsc.org The use of dimethyl carbonate as a green solvent has been shown to be effective for this transformation. rsc.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1 (Base-Promoted) | Deprotonation of the oxime hydroxyl group. | Oximate anion |

| 2 (Base-Promoted) | Nucleophilic attack of the oximate on the alkylating agent. | Transition state involving the oximate and alkylating agent. |

| 1 (Acid-Catalyzed) | Protonation of the alcohol to facilitate leaving group departure. | Protonated alcohol |

| 2 (Acid-Catalyzed) | Formation of a carbocation from the alcohol. | Carbocation |

| 3 (Acid-Catalyzed) | Nucleophilic attack of the oxime on the carbocation. | Protonated oxime ether |

The choice of alkylating agent and base significantly impacts the outcome of O-alkylation reactions.

Alkylating Agents: A wide range of alkylating agents can be used, including alkyl halides (iodides, bromides, chlorides) and alkyl sulfonates. nih.govmdpi.comyoutube.com The reactivity of alkyl halides generally follows the order I > Br > Cl. Bulky alkylating agents may react more slowly or require more forcing conditions. google.com The use of organochlorides is economically advantageous. google.com

Basic Conditions: Strong bases like sodium hydride (NaH) or alkoxides (e.g., sodium methoxide) are effective for deprotonating the oxime. google.com Weaker bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3) can also be employed, often in polar aprotic solvents like dimethylformamide (DMF) or acetone. google.comgoogle.com The use of powdered sodium hydroxide in the presence of water in an aprotic-dipolar solvent has also been reported. google.com

| Category | Examples | Notes |

|---|---|---|

| Alkylating Agents | Methyl iodide, Alkyl bromides, Alkyl chlorides, Diethyl sulfate | Reactivity and cost vary. Iodides are most reactive. google.comgoogle.comresearchgate.net |

| Bases | Sodium hydride (NaH), Sodium methoxide (B1231860) (NaOMe), Potassium carbonate (K2CO3), Sodium hydroxide (NaOH) | Choice of base depends on the reactivity of the alkylating agent and desired reaction conditions. google.comgoogle.com |

| Solvents | Dimethylformamide (DMF), Acetone, Acetonitrile, Dimethyl carbonate | Polar aprotic solvents are commonly used to dissolve the reactants and facilitate the reaction. google.comrsc.orggoogle.com |

While O-alkylation is more common, N-functionalization of the amidoxime can also occur, though it is generally less favored. nih.gov These reactions typically involve the amino group of the amidoxime. For instance, N-acylation can occur under certain conditions, leading to the formation of N-acyl amidoximes. nih.gov Boc-protection is a specific example of N-functionalization used to protect the amino group during synthesis. nih.gov The relative reactivity of the oxygen versus the nitrogen is dependent on the specific reagents and reaction conditions.

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. organic-chemistry.orgwikipedia.org For an amidoxime like this compound, this rearrangement would be a non-classical variation.

The mechanism of the Beckmann rearrangement is well-established for ketoximes and aldoximes. masterorganicchemistry.compw.live It is initiated by the protonation of the oxime hydroxyl group by a strong acid, converting it into a good leaving group (water). masterorganicchemistry.comlibretexts.org This is followed by a concerted migration of the group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, resulting in the formation of a nitrilium ion intermediate. organic-chemistry.orgmasterorganicchemistry.com Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. masterorganicchemistry.com

Beckmann Rearrangement and Analogous Molecular Rearrangements

Analysis of Regioselectivity and Scope in Naphthyl-Substituted Systems

The regioselectivity of reactions involving this compound is a critical aspect of its chemical profile, particularly in transformations that involve the activation of C-H bonds. The oxime group, especially when derivatized (e.g., as an O-acetyl oxime), can act as a directing group in metal-catalyzed reactions, guiding functionalization to specific positions on the naphthalene (B1677914) ring.

In palladium-catalyzed C-H functionalization reactions, O-acetyl oximes have been demonstrated to be effective directing groups for the ortho-functionalization of aromatic rings. nih.govnih.gov This directing effect is attributed to the formation of a palladacycle intermediate. For this compound, this would likely direct functionalization to the peri C-H bond at the 8-position of the naphthalene ring, as this would involve the formation of a stable six-membered palladacycle. Functionalization at the 2-position of the naphthalene ring is also possible, which would proceed through a five-membered palladacycle. The preference for a five- or six-membered ring in the transition state can be influenced by the specific reaction conditions and the ligands on the palladium catalyst. nih.gov

Studies on related 2-(1-naphthyl)-pyridine systems have shown that the regioselectivity of cyclometalation can be controlled by the choice of metal and reaction conditions. nih.govrsc.orgresearchgate.net For instance, palladium catalysis often leads to the formation of a five-membered ring (γ-substitution), while other metals might favor a six-membered ring (δ-substitution). nih.govrsc.orgresearchgate.net In the context of this compound, the acetamide (B32628) oxime moiety would act as the directing group, and similar principles of regioselective C-H activation would apply.

The scope of these transformations can be broad, allowing for the introduction of various functional groups at the activated C-H position. The resulting functionalized products can then be converted into other valuable compounds, such as ortho-functionalized ketones, alcohols, and amines, by subsequent transformation of the oxime group. nih.govnih.gov

Table 1: Potential Regioselective C-H Functionalization of this compound

| Position of Functionalization | Plausible Intermediate | Influencing Factors |

| 8-position (peri) | Six-membered palladacycle | Metal catalyst, ligands, reaction temperature |

| 2-position | Five-membered palladacycle | Metal catalyst, ligands, steric hindrance |

Reductive Transformations of the Oxime Group

The oxime functionality in this compound is susceptible to reduction, which can lead to the formation of either hydroxylamines or primary amines, depending on the reducing agent and reaction conditions. The catalytic reduction of oximes is a well-established transformation, though challenges exist in achieving high chemoselectivity. nih.govnih.govresearchgate.net

A key challenge in the reduction of oximes is preventing the over-reduction to the corresponding primary amine, which involves cleavage of the N-O bond. nih.govnih.gov Platinum-based heterogeneous catalysts, often in the presence of a strong Brønsted acid, have been traditionally used for the selective reduction of oximes to hydroxylamines. nih.govnih.gov More recently, homogeneous catalysts based on transition metals have been developed that show high turnover numbers for this transformation. nih.govresearchgate.net

Alternatively, complete reduction to the primary amine can be achieved using stronger reducing agents or different catalytic systems. For example, hydrogenation over palladium on carbon (Pd/C) often leads to the formation of the primary amine. mdpi.com The proposed mechanism for this transformation on palladium catalysts involves the initial cleavage of the N-O bond, followed by the reduction of the resulting imine intermediate. mdpi.com

The choice of reducing agent and reaction conditions allows for the selective synthesis of either the corresponding N-hydroxy-2-(naphthalen-1-yl)acetimidamide or 2-(naphthalen-1-yl)ethan-1,1-diamine.

Table 2: Reductive Transformations of the Oxime Group

| Product | Reagents and Conditions |

| N-hydroxy-2-(naphthalen-1-yl)acetimidamide | PtO₂, H₂, acid |

| 2-(naphthalen-1-yl)ethan-1,1-diamine | Pd/C, H₂ |

| 2-(naphthalen-1-yl)ethan-1,1-diamine | Raney Nickel, H₂ |

Reactivity Profile of the Acetamide Moiety

Furthermore, the amide group can act as a directing group in C-H activation reactions, similar to the oxime group. However, the directing ability of the amide is generally considered to be weaker than that of the oxime. In palladium-catalyzed reactions, the acetamide group can direct ortho-arylation of the naphthalene ring. capes.gov.br The presence of both the acetamide and oxime functionalities in the same molecule presents an interesting case for competing directing effects, where the regioselectivity of C-H functionalization could be tuned by the choice of catalyst and reaction conditions.

Reactivity of the Naphthalene Ring System in the Compound

The naphthalene ring system in this compound is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (EAS) reactions. Naphthalene is generally more reactive than benzene (B151609) in EAS reactions. libretexts.org The position of substitution on the naphthalene ring is influenced by both kinetic and thermodynamic factors, as well as the nature of the substituent already present.

The acetamido-oxime group at the 1-position is an activating group and will direct incoming electrophiles to the ortho and para positions of the attached ring. In the case of the 1-substituted naphthalene, this corresponds to the 2-, 4-, 5-, and 7-positions. Substitution at the 4- and 5-positions is generally favored due to the formation of more stable carbocation intermediates that retain the aromaticity of the second ring. libretexts.orgyoutube.com

The specific conditions of the electrophilic substitution can also influence the regiochemical outcome. For example, in sulfonation reactions of naphthalene, the product distribution is temperature-dependent. libretexts.orgwordpress.com Similarly, Friedel-Crafts acylation can show different regioselectivity depending on the solvent used. libretexts.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Naphthalene Ring

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-nitro- and 5-nitro- derivatives |

| Halogenation | Br₂, FeBr₃ | 4-bromo- and 5-bromo- derivatives |

| Sulfonation | H₂SO₄ (low temp.) | 4-sulfonic acid derivative (kinetic product) |

| Sulfonation | H₂SO₄ (high temp.) | 2-sulfonic acid derivative (thermodynamic product) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-acyl- and 5-acyl- derivatives |

Derivatization Strategies and Analogous Compound Synthesis

Synthesis of Oxime Ether Derivatives

The synthesis of oxime ether derivatives is a primary strategy for modifying 2-(naphth-1-yl)acetamide oxime. This typically involves the O-alkylation of the oxime's hydroxyl group. The general approach often entails reacting the oxime with an alkyl or arylalkyl halide in the presence of a base. nih.gov This straightforward reaction allows for the introduction of a wide array of substituents at the oxygen atom.

A common method for preparing oxime ethers involves a two-step process where the initial step is the formation of the aldoxime or ketoxime from an aldehyde or ketone and hydroxylamine (B1172632). In the subsequent step, this intermediate is reacted with an alkyl halide in the presence of a base like sodium alkoxide, sodium hydride, or potassium carbonate in a suitable solvent such as DMSO or DMF to yield the desired oxime ether. jocpr.com One-pot synthesis methods have also been developed to streamline this process, offering improved efficiency and milder reaction conditions. jocpr.com

The versatility of the O-alkylation reaction allows for the synthesis of a broad spectrum of oxime ether derivatives of this compound. By varying the alkylating agent, a diverse range of O-substituents can be introduced, from simple alkyl chains to more complex arylalkyl groups.

For instance, in studies on analogous naphthalene-containing oximes, a variety of alkyl halides have been successfully employed to generate a library of O-substituted derivatives. nih.gov These variations are instrumental in systematically probing the structure-activity relationships of the resulting compounds.

Table 1: Examples of O-Substituent Variations in Analogous Oxime Ether Synthesis This table is illustrative of the types of substituents that can be introduced based on synthetic methods for analogous compounds.

| Substituent Type | Example Alkylating Agent | Resulting O-Substituent |

| Alkyl | Ethyl bromide | -OCH2CH3 |

| Methyl bromide | -OCH3 | |

| Arylalkyl | Benzyl chloride | -OCH2Ph |

Electron-withdrawing groups tend to stabilize the frontier orbitals, while electron-donating groups have a destabilizing effect. orgchemres.org These electronic perturbations can influence the reactivity of the oxime ether in subsequent chemical reactions. Furthermore, the steric bulk of the substituent can impose conformational constraints on the molecule, which can affect its ability to interact with other reactants or biological targets. The interplay of these electronic and steric factors is a key consideration in the rational design of new derivatives with desired properties. Studies on other aromatic systems have demonstrated that both the chemical structure and the position of substituents on an aromatic ring influence the electron balance, which in turn dictates the molecule's properties. rsc.org

Incorporation of this compound into Complex Chemical Architectures

The reactive nature of the oxime functional group makes this compound a valuable building block for the synthesis of more complex chemical architectures. The oxime moiety can participate in a variety of chemical transformations, allowing for its integration into larger molecular frameworks. For example, the synthesis of phenoxy acetamide (B32628) derivatives containing phthalimide (B116566) or naphthalimide rings has been achieved through condensation reactions with various acid anhydrides. nih.gov This suggests that this compound could similarly be used as a precursor for the synthesis of novel, multifunctional compounds. The tricyclic planar structure of naphthalimide, for instance, is known to facilitate intercalation with DNA, highlighting the potential for creating biologically active molecules. nih.gov

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is an area of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. Asymmetric synthesis strategies can be employed to produce enantiomerically pure or enriched derivatives.

One approach to achieving stereoselectivity is through the use of a chiral auxiliary. In the context of oximes, this can involve reacting the parent compound with a chiral hydroxylamine derivative. For example, studies on the addition of organometallic reagents to benzaldehyde (B42025) O-(1-phenylalkyl)oximes have shown that the chirality of the O-alkyl group can direct the stereochemical outcome of the reaction. rsc.org By increasing the steric bulk of the chiral auxiliary, an increase in the diastereomeric excess of the product can be observed. rsc.org This principle could be applied to the stereoselective synthesis of chiral derivatives of this compound, opening avenues for the development of novel stereoisomers with potentially unique properties.

Spectroscopic and Structural Elucidation of 2 Naphth 1 Yl Acetamide Oxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(naphth-1-yl)acetamide oxime and its derivatives, ¹H and ¹³C NMR spectroscopy are instrumental in confirming the presence and connectivity of the various structural motifs.

In the ¹H NMR spectrum of a related phenoxy acetamide (B32628) derivative, characteristic singlet peaks for the NH proton are typically observed in the range of 10.08–10.90 ppm. nih.gov The aliphatic protons of the methyl group (CH₃) appear as singlet peaks between 1.13–2.27 ppm. nih.gov For the naphthalene (B1677914) moiety in similar structures, the aromatic protons would be expected to resonate in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions on the naphthalene ring. The methylene (B1212753) protons (CH₂) adjacent to the naphthalene ring and the oxime group would also exhibit characteristic signals.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For instance, in a related acetamide derivative, the carbonyl carbon (C=O) of the amide group gives a signal around 168.4 ppm. nih.gov The carbon atoms of the naphthalene ring would appear in the aromatic region (typically 120-140 ppm), while the methylene carbon and the carbon of the C=NOH group would have their own characteristic chemical shifts.

Table 1: Representative NMR Data for Acetamide Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | NH | 10.08 - 10.90 nih.gov |

| ¹H | Aromatic CH | 7.0 - 8.5 |

| ¹H | Aliphatic CH₃ | 1.13 - 2.27 nih.gov |

| ¹³C | C=O (Amide) | ~168.4 nih.gov |

| ¹³C | Aromatic C | 120 - 140 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various bonds within the structure.

Key expected vibrational frequencies include:

O-H stretch: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the hydroxyl group of the oxime.

N-H stretch: One or two sharp bands in the region of 3100-3500 cm⁻¹ for the amine (NH₂) group.

C-H stretch (aromatic): Signals typically appearing above 3000 cm⁻¹.

C-H stretch (aliphatic): Signals typically appearing just below 3000 cm⁻¹.

C=N stretch: A band in the 1620-1690 cm⁻¹ region, characteristic of the oxime group.

C=C stretch (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

N-O stretch: Absorption in the 930-960 cm⁻¹ range.

For comparison, the IR spectra of related phenoxy acetamide derivatives show sharp bands for the C=O group of a conjugated anhydride (B1165640) at approximately 1792 cm⁻¹ and 1744 cm⁻¹. nih.gov The presence of a C=N band in other compounds is noted around 1588 cm⁻¹ and 1553 cm⁻¹. researchgate.net

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (oxime) | Stretch | 3100-3500 (broad) |

| N-H (amine) | Stretch | 3100-3500 (sharp) |

| C-H (aromatic) | Stretch | >3000 |

| C-H (aliphatic) | Stretch | <3000 |

| C=N (oxime) | Stretch | 1620-1690 |

| C=C (aromatic) | Stretch | 1450-1600 |

| N-O | Stretch | 930-960 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₁₂H₁₂N₂O, which corresponds to a molecular weight of 200.24 g/mol . guidechem.comchemicalbook.comchemicalbook.com The monoisotopic mass is 200.094963011. guidechem.com

In an MS experiment, the molecule is ionized, and the resulting molecular ion peak ([M]⁺) would be observed, confirming the molecular weight. The fragmentation pattern provides valuable structural information. Expected fragmentation pathways for this compound could involve the cleavage of the C-C bond between the naphthalene ring and the acetamide oxime moiety, leading to the formation of a naphthylmethyl cation (m/z 141) and other characteristic fragments. Analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related structures provides insight into the expected solid-state conformation. For example, in the crystal structure of a derivative, 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide, the naphthalene ring system is essentially planar. nih.gov The crystal packing is stabilized by intermolecular hydrogen bonds, such as N—H⋯N and C—H⋯O interactions, which form chains and loops. nih.gov Similarly, in the crystal of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, intermolecular N—H⋯O hydrogen bonding and π–π stacking interactions are significant in assembling the molecules into two-dimensional sheet-like structures. nih.gov

For this compound, it is expected that hydrogen bonding involving the oxime hydroxyl group and the amide protons would play a crucial role in the crystal packing. The planarity of the naphthalene ring would likely facilitate π–π stacking interactions between adjacent molecules.

Table 3: Crystal Data for a Related Naphthalene Derivative, 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₂OS |

| Molecular Weight | 268.33 |

| Crystal System | Monoclinic |

| a (Å) | 5.2668 (1) |

| b (Å) | 13.0861 (2) |

| c (Å) | 18.5373 (3) |

| β (°) | 105.640 (1) |

| Volume (ų) | 1230.32 (4) |

| Z | 4 |

Computational Chemistry and Theoretical Investigations of 2 Naphth 1 Yl Acetamide Oxime

Molecular Structure Optimization and Conformational Analysis

Molecular structure optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(Naphth-1-Yl)Acetamide Oxime, this process involves calculating the molecule's energy at various geometries until the lowest energy conformation is found. This is crucial as the molecule possesses several rotatable bonds, leading to various possible conformers.

The primary rotatable bonds in this compound are the bond connecting the naphthalene (B1677914) ring to the methylene (B1212753) group (C1-C11) and the bond between the methylene group and the acetamide (B32628) oxime moiety (C11-C12). Rotation around these bonds gives rise to different spatial arrangements of the bulky naphthalene group relative to the acetamide oxime group.

Conformational analysis of related molecules, such as acetamide, has been performed using various levels of theory, including Hartree-Fock, Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT). researchgate.net These studies calculate the energy barriers between different conformers. For this compound, a similar analysis would reveal the most stable rotamers and the energy required for interconversion between them. The most stable conformer is typically the one that minimizes steric hindrance between the naphthalene ring and the oxime group. For instance, studies on similar bicyclic systems like naphthalene dimers show that parallel-displaced and T-shaped conformers are often the most stable. acs.org

Electronic Structure and Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. biointerfaceresearch.com It provides a good balance between accuracy and computational cost, making it suitable for molecules of this size. A typical DFT study of this compound would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. tandfonline.comresearchgate.net

These calculations yield critical information about the molecule's electronic properties, including the distribution of electron density and the energies of the molecular orbitals. Key parameters derived from these calculations are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. samipubco.com

For naphthalene derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic rings. The introduction of the acetamide oxime substituent would be expected to influence the energies of these orbitals. For example, a study on naphthalene derivatives showed HOMO energies ranging from -5.430 eV to -5.906 eV, depending on the substituent. tandfonline.comtandfonline.com

Once the molecular structure is optimized, the precise geometrical parameters can be analyzed. These include the lengths of chemical bonds, the angles between them, and the dihedral (torsional) angles that define the molecule's 3D shape. Comparing these calculated values with experimental data from techniques like X-ray crystallography, if available, can validate the computational model.

For a related compound, 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, DFT calculations were used to determine its geometry. researchgate.net A similar analysis for this compound would provide a detailed picture of its structure. The table below shows representative geometrical parameters for acetamide and a naphthalene derivative, illustrating the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Typical Calculated Value | Reference |

| Bond Length | C=O | 1.220 Å | researchgate.net |

| Bond Length | C-N (amide) | 1.380 Å | researchgate.net |

| Bond Length | C-C (naphthyl) | ~1.36-1.42 Å | researchgate.net |

| Bond Angle | N-C=O | 122.0° | researchgate.net |

| Bond Angle | C-C-N | 115.1° | researchgate.net |

| Dihedral Angle | H-N-C=O | ~180° (for trans conformer) | researchgate.net |

Computational vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies can be used to identify characteristic vibrational modes of the functional groups within the molecule.

For this compound, key vibrational modes would include:

N-H stretching of the amine group.

O-H stretching of the oxime group.

C=N stretching of the oxime.

C-H stretching of the naphthalene ring and the methylene bridge.

C=C stretching modes of the aromatic naphthalene ring.

A study of the related molecule 1-naphthalene acetamide used DFT to calculate its vibrational wavenumbers, which showed good agreement with experimental FT-IR and Raman spectra after scaling. nih.gov Such an analysis helps in the definitive assignment of experimentally observed spectral bands.

Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. samipubco.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for this purpose. acs.org Predicting ¹H and ¹³C NMR spectra is a powerful tool for structure verification.

The ¹H NMR spectrum of the naphthalene moiety itself shows two multiplets, with hydrogens at positions 1, 4, 5, and 8 appearing downfield (around 7.86 ppm) compared to those at positions 2, 3, 6, and 7 (around 7.49 ppm) due to differences in their electronic environments. vaia.comchemicalbook.com The acetamide oxime substituent at position 1 would further influence these shifts. Advanced machine learning models, trained on large datasets of experimental and DFT-calculated spectra, can now predict ¹H chemical shifts with a mean absolute error of less than 0.2 ppm. acs.orgnih.gov

Below is a hypothetical table of predicted ¹H NMR chemical shifts for this compound, based on known values for naphthalene and expected substituent effects.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Naphthyl H | 7.40 - 8.10 | Multiplet |

| Methylene (-CH₂-) | ~3.80 | Singlet |

| Amine (-NH₂) | 5.50 - 6.50 | Broad Singlet |

| Oxime (-OH) | 9.00 - 10.00 | Singlet |

Molecular Interaction Studies and Binding Affinity Prediction with Chemical Entities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. bohrium.com This method is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. For this compound, docking studies could explore its binding affinity with various enzymes.

The process involves placing the ligand (this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity, often reported in kcal/mol. Studies on other acetamide and oxime derivatives have shown their potential as inhibitors for enzymes like butyrylcholinesterase and topoisomerase II. nih.govnih.gov For example, docking studies of acetamide derivatives into the active site of butyrylcholinesterase revealed key interactions, such as π-π stacking with tryptophan residues and hydrogen bonds with glycine (B1666218) and histidine residues. nih.gov A similar study with this compound would identify its potential biological targets and key binding interactions.

To understand the binding affinity predicted by molecular docking, it is essential to analyze the underlying physicochemical descriptors.

Steric Compatibility: This refers to how well the shape of the ligand fits into the binding pocket of the receptor. The optimized molecular structure provides the basis for evaluating this "shape complementarity." A good fit maximizes favorable interactions and is a prerequisite for strong binding.

Electrostatic Effects: The distribution of charge in the molecule, which can be visualized using a Molecular Electrostatic Potential (MEP) map, governs electrostatic interactions. biointerfaceresearch.com On an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue. These maps help identify sites prone to electrophilic or nucleophilic attack and predict hydrogen bonding interactions. For this compound, the oxygen and nitrogen atoms of the acetamide oxime group would be regions of negative potential, capable of acting as hydrogen bond acceptors, while the NH and OH protons would be regions of positive potential, acting as hydrogen bond donors.

A comprehensive computational analysis combining these elements provides a detailed, multi-faceted understanding of the chemical nature and potential behavior of this compound.

Protonation State Analysis and Acidity Constant (pKa) Prediction

The study of protonation states and the prediction of the acidity constant (pKa) are fundamental to understanding the chemical behavior of this compound. These computational analyses are crucial as the protonation state of a molecule influences its solubility, permeability, and interaction with biological targets. arxiv.orgnih.gov Computational chemistry offers powerful tools to predict these properties, providing insights that are often difficult to obtain through experimental means alone. mdpi.comresearchgate.net

The pKa value is a measure of the Gibbs free energy of the deprotonation reaction. mdpi.com Computational methods, particularly those combining quantum mechanics (QM) with solvation models, are employed to calculate this energy change. nih.govmdpi.com For a molecule like this compound, the oxime moiety (–C(NH₂)=NOH) is the primary site of ionization. The prediction process involves calculating the electronic energies of the neutral molecule and its corresponding anion (after losing a proton from the oxime's hydroxyl group) in a solvent, which is typically modeled as a continuum. mdpi.com The difference in these energies, combined with other thermodynamic contributions, allows for the estimation of the pKa value.

Various computational approaches exist, from empirical methods that rely on large databases of known pKa values to more rigorous quantum mechanical calculations. nih.govresearchgate.net Methods like Density Functional Theory (DFT) coupled with a Polarizable Continuum Model (PCM) are commonly used to simulate the solvent environment and obtain accurate predictions. acs.orgjyu.fi The accuracy of these predictions is critical, as even small errors in calculated energy can lead to significant deviations in the predicted pKa. researchgate.net Advanced techniques and machine learning models are continuously being developed to improve the speed and accuracy of pKa predictions for diverse molecules. arxiv.orgresearchgate.net

| Computational Method | Basis Set | Solvation Model | Predicted pKa |

|---|---|---|---|

| DFT (B3LYP) | 6-31+G(d,p) | PCM (Water) | 9.8 |

| DFT (M06-2X) | def2-TZVPP | SMD (Water) | 9.5 |

| QM/MM FEP | AM1/TIP3P | Explicit Water | 10.1 |

Table 1: Illustrative predicted pKa values for the oxime group of this compound using various computational methods. These are representative values and not from a specific published study on this exact molecule.

Investigation of Reaction Mechanisms via Computational Modeling

Computational modeling serves as a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. Through these theoretical investigations, researchers can map out the entire reaction pathway, identify transient intermediates, and characterize the high-energy transition states that govern the reaction rate. acs.orgjyu.fi This level of detail provides a deeper understanding of reaction feasibility and product formation.

Density Functional Theory (DFT) calculations are a mainstay for these mechanistic studies. acs.orgjyu.fi For instance, a potential reaction of this compound is intramolecular cyclization, a common reaction for oximes that can lead to the formation of heterocyclic rings like isoxazolines. acs.orgjyu.fi Computational modeling can predict the energy barriers for such reactions. acs.orgjyu.fi The process involves locating the geometry of the transition state and calculating its energy relative to the starting materials. A lower energy barrier indicates a faster, more favorable reaction.

These computational studies are not limited to a single pathway. They can be used to compare multiple competing reaction mechanisms. By calculating the activation energies for each possible route, scientists can predict which products will be favored. acs.org For example, the model could assess whether the molecule is more likely to undergo hydrolysis at the oxime group or participate in a cycloaddition reaction under specific conditions. These insights are invaluable for designing synthetic routes and controlling reaction outcomes. acs.orgjyu.fi

| Reaction Pathway | Description | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Pathway A | Acid-Catalyzed Hydrolysis of Oxime | DFT (PBE0/def2-TZVPP) | 22.5 |

| Pathway B | Intramolecular Cyclization to Isoxazoline | DFT (PBE0/def2-TZVPP) | 19.8 |

| Pathway C | Reaction with Electrophile (e.g., Acylation) | DFT (B3LYP/6-31G*) | 15.2 |

Table 2: Hypothetical calculated activation energies for potential reaction pathways of this compound. This data is illustrative, demonstrating the type of information gained from computational modeling of reaction mechanisms.

Coordination Chemistry of 2 Naphth 1 Yl Acetamide Oxime

Ligand Properties of the Oxime Functionality in Complexation

There are no specific studies detailing the ligand properties of 2-(Naphth-1-Yl)Acetamide Oxime in complexation reactions. General knowledge of oxime ligands suggests they can coordinate to metal ions in various ways, typically through the nitrogen and/or oxygen atoms of the oxime group (-C=N-OH). The mode of coordination (monodentate or bidentate) and the stability of the resulting complexes would be influenced by factors such as the pH of the medium and the nature of the metal ion involved. The presence of the bulky naphthyl group would also be expected to introduce significant steric effects, potentially influencing the geometry and stability of any metal complexes formed. However, without experimental data, these properties remain speculative for this specific compound.

Metal-Oxime Complexation Studies with Transition Metals

Potential Applications of Metal-Oxime Complexes in Catalytic Systems

In the absence of any prepared metal-oxime complexes of this compound, there is no research to support any discussion of their potential applications in catalytic systems. The catalytic activity of metal complexes is highly dependent on the specific structure of the ligand and the coordination environment of the metal center. Without any synthesized complexes of this particular ligand, any discussion of their catalytic potential would be entirely hypothetical.

Advanced Applications in Chemical Synthesis and Materials Science

Application as Photoinitiators in Photopolymerizable Compositions and Related Fields

Naphthalene-based oxime esters are recognized as effective Type I photoinitiators, which generate radicals upon light exposure to initiate free-radical polymerization. researchgate.net These one-component systems are often more efficient than two-component Type II systems and avoid issues of uneven mixing. researchgate.net The process of photopolymerization offers advantages over traditional thermal polymerization, including lower energy consumption, faster curing times, and the absence of volatile organic compounds. nih.gov

The core mechanism for oxime esters involves the cleavage of the N–O bond upon irradiation, which is a highly efficient process. researchgate.net This cleavage generates iminyl and carbonate radicals that can initiate polymerization. researchgate.net Specifically, for naphthalene-based oxime esters, light irradiation leads to the formation of a naphthalene-based iminyl radical and a methyl radical, both of which can trigger the polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA). nih.govmdpi.com

Research into a series of naphthalene-based oxime esters has provided detailed insights into how their structure influences their photoinitiation capabilities. mdpi.com Key findings from these studies are summarized below:

| Feature | Observation |

| Naphthalene (B1677914) Substitution Position | The position of substitution on the naphthalene ring significantly impacts the UV absorption region. Compounds with a 1-naphthalene substitution show a greatly improved UV absorption range compared to their 2-naphthalene counterparts. mdpi.comnih.gov |

| Methoxy (B1213986) Group Substitution | The addition of a methoxy group to the naphthalene ring leads to longer absorption characteristics. mdpi.comnih.gov An o-methoxy substituent on a 1-naphthalene-based oxime ester not only results in a red-shifted absorption but also provides the best photoinitiating performance under both UV and 405 nm LED light. mdpi.com |

| Photoreactivity vs. Light Absorption | Interestingly, while 1-naphthalene-substituted oxime esters exhibit better light-harvesting properties, they can show poorer photoreactivity compared to 2-naphthalene-substituted versions. mdpi.com However, the strategic addition of a methoxy group can significantly enhance this reactivity. mdpi.com |

The photopolymerization efficiency of these naphthalene-based initiators has been quantified, demonstrating their potential in practical applications. For instance, a naphthalene-based oxime ester with a 1-naphthalene and an o-methoxy substituent (NA-3) achieved a final monomer conversion efficiency of 46% under UV light and 41% under a 405 nm LED lamp. mdpi.comnih.gov This highlights the potential for designing new, highly efficient naphthalene-based oxime esters for various photopolymerization applications. mdpi.com

Utility as Reagents and Building Blocks in Complex Organic Synthesis

The 2-(naphth-1-yl)acetamide oxime molecule is a versatile building block for organic synthesis due to the presence of multiple reactive sites. Oximes and their derivatives are widely utilized in the synthesis of various heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science. researchgate.netclockss.org

The oxime functional group itself is a key synthon for creating a range of nitrogen-containing heterocycles. researchgate.net General synthetic methodologies show that oximes can be precursors to:

Aziridines clockss.org

Pyrroles and Indoles clockss.org

Isoxazoles and Isoxazolines clockss.org

Oxazines and Pyridines clockss.org

Furthermore, the naphthalene component of this compound is analogous to 2-naphthol, an electron-rich aromatic system that is a valuable precursor for a variety of heterocyclic compounds like xanthenes, chromenes, and naphthopyrans. fardapaper.ir The reactivity of the naphthalene ring, combined with the versatility of the oxime group, makes this compound a promising starting material for creating complex, polycyclic systems through multicomponent reactions. fardapaper.ir

Derivatives of similar structures have been synthesized to explore their biological potential. For example, oxime and oxime ether derivatives of [1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone] have been prepared and investigated for their anticonvulsant and antimicrobial activities. nih.gov This demonstrates a common pathway where a naphthalene-containing ketone is first converted to an oxime, which is then further modified. nih.gov

Exploration in Diverse Catalytic Systems (e.g., as Ligands or Substrates)

While specific research on the catalytic applications of this compound is not extensively detailed in the literature, its chemical structure suggests potential utility in catalytic systems. The presence of nitrogen and oxygen atoms with lone pairs of electrons in the oxime group allows it to act as a ligand, coordinating with metal centers to form catalysts. The broader class of oximes is known to be used in the synthesis of various chemical structures, indicating their role as reactive intermediates or building blocks in catalyzed reactions. lab-chemicals.com

The naphthalene moiety can also play a role in catalytic processes, potentially influencing the steric and electronic properties of a catalyst. The planar and aromatic nature of the naphthalene ring could be exploited in designing ligands for asymmetric catalysis or in systems where π-π stacking interactions are important for substrate binding and activation. Although direct examples are sparse, the fundamental reactivity of the oxime and naphthalene groups points toward a latent potential for this compound and its derivatives in the development of novel catalytic systems.

Q & A

Q. What are the common synthetic routes for preparing 2-(Naphth-1-Yl)Acetamide Oxime, and how are intermediates characterized?

The synthesis typically involves condensation of 1-naphthylacetic acid derivatives with hydroxylamine under controlled pH and temperature. Key intermediates, such as 1-naphthylacetamide, are characterized using H-NMR, LC-HRMS/MS, and melting point analysis to confirm purity and regiochemistry. For example, structural discrepancies in hydroxylated isomers (e.g., ortho vs. meta substitution) can be resolved via HRMS and NMR comparisons .

Q. What safety precautions are critical when handling naphthylamine derivatives during synthesis?

Naphthylamine derivatives (e.g., 1-naphthylamine) are classified as carcinogenic (Category 1A) and require strict adherence to PPE protocols (gloves, fume hoods). Waste disposal must comply with hazardous material regulations. Acute toxicity (H302) and aquatic toxicity (H411) mandates secondary containment and neutralization before disposal .

Q. Which analytical methods are recommended for verifying the structural integrity of this compound?

X-ray crystallography is ideal for definitive structural confirmation. For routine analysis, use H-NMR (to assess aromatic protons and oxime protons at δ 8–10 ppm), FT-IR (C=O stretch at ~1650 cm, N–O stretch at ~930 cm), and LC-HRMS/MS for molecular ion validation. Ortho/meta isomer differentiation requires NOESY or COSY NMR experiments .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound in scaled-up reactions?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-synthesis purification via column chromatography.

- Catalysis : Triethylamine or pyridine accelerates condensation by scavenging HCl.

- Temperature control : Reflux conditions (40–80°C) improve kinetics but may promote side reactions; monitor via TLC .

Q. How should researchers address contradictory structural data in hydroxylated acetamide oxime derivatives?

Contradictions often arise from regioisomeric impurities. For example, misassignment of 2-(2-hydroxyphenyl)acetamide sulfate as the meta-isomer was resolved via comparative HRMS fragmentation patterns and H-NMR coupling constants. Always cross-validate with synthesized reference standards .

Q. What computational approaches are suitable for studying the bioactivity of this compound?

Molecular docking (e.g., AutoDock 4.2) predicts interactions with target proteins (e.g., SARS-CoV-2 enzymes). Use energy-minimized 3D structures from crystallography and remove bound water molecules to reduce false positives. Visualization tools like Accelrys Discovery Studio aid in analyzing binding affinities .

Q. How can metabolic pathways of this compound be elucidated in pharmacokinetic studies?

Q. What strategies mitigate oxidation during long-term storage of naphthyl-based oximes?

- Inert atmosphere : Store under argon or nitrogen to prevent radical-mediated degradation.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions.

- Temperature : –20°C in amber vials reduces photolytic cleavage .

Q. How can researchers validate the purity of this compound for pharmacological assays?

Use a dual-column HPLC approach (C18 and HILIC columns) with UV detection at 254 nm. Purity thresholds >98% are achievable via recrystallization from hexane/ethyl acetate (3:1). Confirm residual solvents (e.g., dichloromethane) via GC-MS .

Data Analysis and Troubleshooting

Q. How should unexpected byproducts in acetamide oxime synthesis be investigated?

- Byproduct isolation : Use preparative TLC or flash chromatography.

- Mechanistic probing : Conduct O-labeling experiments to trace hydroxylamine incorporation.

- Kinetic studies : Vary reagent stoichiometry to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.